molecular formula C10H11NO4 B13959630 4-Hydroxy-3-methoxyphenyl-2-nitropropene

4-Hydroxy-3-methoxyphenyl-2-nitropropene

Cat. No.: B13959630
M. Wt: 209.20 g/mol
InChI Key: FDLWTEUMNRJFCS-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenyl-2-nitropropene (CAS: 5395-47-1) is a nitropropene derivative featuring a hydroxy-methoxyphenyl substituent. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.2 g/mol. Structurally, it consists of a phenolic ring substituted with a methoxy group at position 3 and a nitropropene side chain at position 4 . The compound is a yellow solid, soluble in organic solvents such as chloroform, dichloromethane, and toluene . It serves as a critical intermediate in synthesizing 4-hydroxy-3-methoxymethamphetamine (HMA), a metabolite of certain psychoactive substances, through reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitro-1-propenyl)phenol typically involves the nitration of 2-methoxy-4-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at controlled temperatures to ensure the selective nitration of the propenyl group.

Industrial Production Methods

Industrial production of 2-Methoxy-4-(2-nitro-1-propenyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-nitro-1-propenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Complex Compounds

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene serves as a versatile building block for synthesizing a wide array of complex compounds . It is used in the creation of:

  • Research chemicals
  • Reagents
  • Specialty chemicals
  • High-quality intermediates
  • Biologically active compounds

Antimicrobial Properties

Nitrostyrene derivatives, including 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, exhibit potential antibacterial properties, specifically against Gram-positive bacteria like Staphylococcus .

Pharmaceutical Research

Tricyclic antidepressant drugs are increasingly used in treating depressed patients, with clinical effectiveness observed within a defined therapeutic concentration range . Measuring serum concentrations of these drugs helps physicians determine patient compliance and optimize treatment . Furthermore, certain tricyclic compounds are being explored for their potential in treating diseases like Niemann-Pick type C disease and major depression, as well as viral and bacterial infections . This is due to their ability to block ceramide generation by inhibiting acid sphingomyelinase (ASM) . Amitriptyline, a well-studied clinical drug, could potentially be repurposed for these conditions .

Pesticides

1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropenes are useful as pesticides for controlling various pests, including bacteria, fungi, insects, crustaceans, and trash fish . These compounds can be used directly or dispersed on a solid carrier for application as dusts . They can also be dispersed in water with or without surface-active agents for use as sprays, drenches, or washes . Additionally, they can be used as toxic constituents in solvent solutions, water-in-oil or oil-in-water emulsions, or aqueous dispersions .

Intermediates for Pharmaceutical Synthesis

1-(di(lower alkoxy) 4 alkylphenyl)-2-nitropropenes are useful as intermediates for preparing 4-alkyl-dialkoxy-a-methylphenethylamines and their pharmacologically acceptable salts . The nitropropene compound is reduced with lithium aluminum hydride (LiAlH) at a temperature above 0°C to yield the free 4-alkyldialkoxy-a-methylphenethylamine . This amine is then treated with an acid to form the desired salt, which can be used to study the stimulant and depressant activity of chemical materials on the nervous system of animals .

Control of Microorganisms

1-(2,5.-dimethoxy-4-methylphenyl)-2-nitropropene, at a concentration of 100 parts per million, effectively controls the growth of Actinomyces scabies, Erwinia amylovora, Staphylococcus aureus, Trichophyton mentagrophytes, and poultry enteric disease . Similarly, 1-(2,5-dimethoxy-4-tert.-butylphenyl)-2-nitropropene, at the same concentration, completely kills rice blast organisms and Trichophyton mentagrophytes .

Summary Table

ApplicationDescription
Synthesis of Complex CompoundsUsed as a building block for creating research chemicals, reagents, specialty chemicals, high-quality intermediates, and biologically active compounds .
Antimicrobial PropertiesExhibits potential antibacterial activity against Gram-positive bacteria such as Staphylococcus .
Pharmaceutical ResearchExplored for treating depression and other diseases by blocking ceramide generation; amitriptyline shows potential for repurposing .
PesticidesEffective in controlling bacteria, fungi, insects, crustaceans, and trash fish; can be applied in various forms such as dusts, sprays, and emulsions .
IntermediatesUsed in the preparation of 4-alkyl-dialkoxy-a-methylphenethylamines and their salts, which are valuable for studying the effects of chemical materials on the nervous system .
Control of MicroorganismsEffective in controlling the growth of various microorganisms such as Actinomyces scabies, Erwinia amylovora, Staphylococcus aureus, Trichophyton mentagrophytes, and rice blast organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following nitropropene derivatives share structural similarities with 4-hydroxy-3-methoxyphenyl-2-nitropropene but differ in substituents and applications:

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene (Compound B)

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.2 g/mol
  • Substituents : Two methoxy groups (positions 3 and 4) and a methyl group on the nitropropene chain.
  • This compound is primarily used in pharmaceutical research for neuroactive drug synthesis.
  • Applications : Intermediate for CNS-targeting molecules.

1-(3,4-Dibenzyloxyphenyl)-2-nitropropene (Compound C)

  • Molecular Formula: C₂₂H₁₉NO₄
  • Molecular Weight : 361.4 g/mol
  • Substituents : Benzyl ethers at positions 3 and 4 of the phenyl ring.
  • Key Differences : Bulky benzyl groups increase steric hindrance, reducing reactivity in reduction reactions compared to this compound. This modification is often employed to protect hydroxyl groups during synthetic pathways.
  • Applications : Protected intermediate in multi-step organic synthesis.

5-(2-Nitroprop-1-enyl)-1,3-benzodioxole (Compound D)

  • Molecular Formula: C₁₀H₉NO₄
  • Molecular Weight : 207.2 g/mol
  • Substituents : Benzodioxole ring (positions 1 and 3) instead of hydroxy-methoxyphenyl.
  • Key Differences : The benzodioxole moiety enhances electron density, altering redox properties. This compound is less polar than this compound due to the absence of free hydroxyl groups.
  • Applications : Precursor for stimulant analogs and agrochemicals.

Comparative Data Table

Property This compound 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene 1-(3,4-Dibenzyloxyphenyl)-2-nitropropene 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole
Molecular Formula C₁₀H₁₁NO₄ C₁₁H₁₃NO₄ C₂₂H₁₉NO₄ C₁₀H₉NO₄
Molecular Weight (g/mol) 209.2 223.2 361.4 207.2
Substituents 4-Hydroxy-3-methoxy 3,4-Dimethoxy, beta-methyl 3,4-Dibenzyloxy 1,3-Benzodioxole
Solubility Chloroform, DCM, Toluene Likely similar (lipophilic) Low (bulky substituents) Ethyl acetate, DCM
Primary Use HMA synthesis Neuroactive intermediates Protected intermediates Stimulant/agrochemical precursors

Key Research Findings

Synthetic Utility : this compound is more reactive in reduction reactions than its benzodioxole analog (Compound D) due to the electron-withdrawing hydroxy group, which stabilizes transition states .

Polarity and Bioavailability : The hydroxyl group in this compound increases polarity, limiting its CNS penetration compared to the dimethoxy analog (Compound B) .

Stability : The benzyl-protected derivative (Compound C) exhibits superior stability under acidic conditions, making it preferable for storage and handling in synthetic workflows .

Properties

IUPAC Name

2-methoxy-4-(2-nitroprop-1-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWTEUMNRJFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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